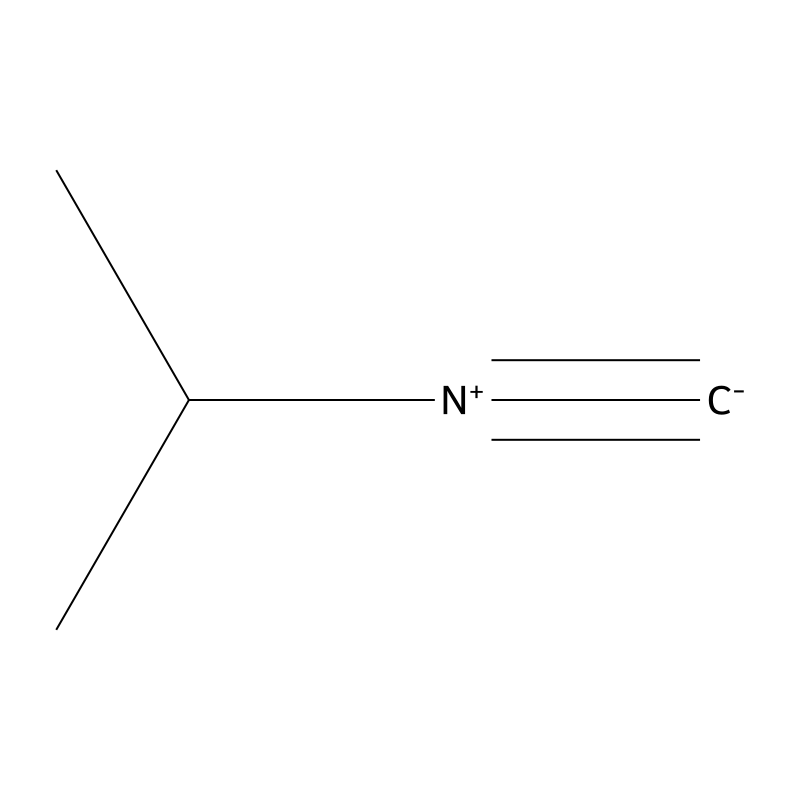

Isopropyl isocyanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

isopropyl isocyanide IR spectroscopy absorption band

Characteristic IR Absorption Bands

The table below summarizes the key infrared absorption bands for isopropyl isocyanide and related alkyl isocyanides.

| Compound | Vibration Mode | Absorption Frequency (cm⁻¹) | Condition/Matrix | Citation |

|---|---|---|---|---|

| This compound | C≡N Stretch | ~2175 | Free ligand (gas phase) | [1] |

| Alkyl Isocyanides (General) | C≡N Stretch | ~2175 | Free ligand | [1] |

| Alkyl Isocyanides (General) | C≡N Stretch | ~2125 and ~2075 | Bound to Sperm Whale Myoglobin | [1] |

Experimental Protocol for Gas-Phase IR Spectroscopy

The following methodology, adapted from a detailed study on this compound, outlines the steps to obtain its gas-phase infrared spectrum [2].

Experimental and computational workflow for IR analysis of this compound

Sample Preparation

- Begin with a commercially available sample (e.g., purity ≥97%).

- Purify the sample further using a low-temperature, low-pressure fractionation column to remove any volatile impurities [2].

- Verify the final purity by analyzing the infrared spectrum of the purified material [2].

Instrumentation and Data Acquisition

- Infrared Spectrum: Acquire the mid-infrared spectrum of the gas using an FTIR spectrometer. A typical setup includes:

- Raman Spectrum: Record the Raman spectrum for complementary data, typically in the range of 3500 to 100 cm⁻1 [2].

Theoretical Calculations and Assignment

- Perform ab initio calculations, such as at the MP2(full)/6-31G(d) level of theory, to predict harmonic vibrational wavenumbers [2].

- Use the predicted frequencies, intensities, and depolarization ratios to assign the fundamental vibrational modes with high confidence [2].

Environmental Impact on Isocyanide IR Signature

The C≡N stretching frequency is a sensitive reporter of the ligand's surroundings. When alkyl isocyanides bind to the heme iron in proteins like sperm whale myoglobin, the single ~2175 cm⁻¹ band splits into two distinct bands [1]:

- ~2125 cm⁻¹: Assigned to an "out" conformation, where the ligand side chain points toward the solvent through an open channel in the protein. This band indicates an apolar environment with less back-bonding to the ligand [1].

- ~2075 cm⁻1: Assigned to an "in" conformation, where the ligand is buried inside the protein pocket and accepts a hydrogen bond from a distal histidine residue. This H-bonding and increased back-donation from the metal lower the C-N bond order, resulting in a lower frequency [1].

Methodology and Data Application

The detailed protocol and spectral data can be directly applied in your research. The sensitivity of the C≡N stretch to hydrogen bonding and the local environment makes IR spectroscopy a powerful tool for studying protein-ligand interactions.

References

Fundamental Chemical Profile

The table below summarizes the key identifiers and physicochemical properties of isopropyl isocyanide.

| Property Category | Description |

|---|---|

| IUPAC Name | This compound [1] |

| CAS Registry Number | 1795-48-8 [1] |

| Molecular Formula | C₄H₇N [1] |

| Molecular Weight | 85.1 g/mol [1] |

| Chemical Structure | (CH₃)₂CH-N≡C |

| Physical Form | Colourless liquid [1] |

| Boiling Point | 74-75 °C [1] |

| Density | 0.866 g/mL at 25 °C [1] |

| Flash Point | 27 °F (approx. -2.8 °C) - Highly Flammable [1] |

| Solubility | Soluble in organic solvents like chloroform and ethyl acetate [1] |

| Sensitivity | Moisture and light sensitive [1] |

Distinguishing Isocyanides from Isocyanates

A critical point of confusion arises from the similarity between isocyanides (R-N≡C) and isocyanates (R-N=C=O). They are distinct compound classes with different properties and toxicity profiles [2].

- Isocyanides: Feature a divalent carbon atom and are known for their intense, unpleasant odor. While they require careful handling, they are generally considered less toxic than isocyanates. Their primary value lies in their versatile reactivity, especially in MCRs [2].

- Isocyanates: Contain an oxygen atom and are highly reactive and toxic. Inhalation or dermal contact can lead to severe respiratory issues like occupational asthma and lung problems. They are industrial workhorses for polyurethane production but are subject to strict regulatory control [3] [2].

Synthesis and Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the dehydration of a formamide precursor. The following protocol outlines a general, trusted method for this conversion.

General workflow for synthesizing this compound via formamide dehydration.

Safety Note: This procedure involves moisture-sensitive reactions and reagents that require use of personal protective equipment (PPE) and standard fire safety measures in a certified fume hood.

Procedure:

- Reaction: Place N-isopropylformamide (1.0 equivalent) in an anhydrous organic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere. Add a base (e.g., triethylamine or N-methylpyrrolidine, 0.1 equivalents) and cool the mixture to 0°C. Add a dehydration agent like phosgene (as a solution in toluene) or the safer alternative, bis(trichloromethyl) carbonate (aka triphosgene, 0.34-0.45 equivalents), dropwise with stirring [4] [2].

- Monitoring: Allow the reaction to warm to room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

- Work-up: Quench the reaction carefully (following safety data sheet guidelines for the dehydration agent used). Transfer the mixture to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous magnesium sulfate.

- Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by distillation under an inert atmosphere to obtain pure this compound.

Key Considerations:

- Safer Alternatives: Patents describe using bis(trichloromethyl) carbonate as a solid, safer substitute for toxic phosgene gas, with yields around 50-55% [4].

- "Odorless" Approaches: Recent "isocyanide-less" strategies generate the isocyanide in situ from precursors to avoid handling and purifying the volatile, foul-smelling compound [5].

Applications in Drug Discovery

This compound is a key reactant in Isocyanide-based Multicomponent Reactions (IMCRs), powerful tools for rapidly generating diverse and complex chemical libraries for biological screening [5].

The Ugi-4CR mechanism, a foundational IMCR for drug discovery.

The following table summarizes major IMCRs and their applications in anticancer drug development.

| Reaction Name | Core Components | Product Scaffold | Application in Anticancer Drug Discovery |

|---|---|---|---|

| Ugi-4CR [5] | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylaminamide (dipeptide-like) | Used to create diverse chemical libraries for high-throughput screening against various cancer targets. The peptidomimetic products can mimic natural structures. |

| Passerini-3CR [5] | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxycarboxamide | Provides efficient access to novel scaffolds for structure-activity relationship (SAR) studies. |

| Groebke–Blackburn–Bienaymé (GBB-3CR) [5] | Aldehyde, Aminopyridine/Amidine, Isocyanide | Imidazo[1,2-a]pyridine (fused imidazole) | A pivotal reaction for synthesizing nitrogen-rich heterocycles, which are common scaffolds in many approved kinase inhibitors and other anticancer agents. |

Safety and Handling Procedures

While isocyanides are generally less toxic than isocyanates, they require careful handling due to their odor, volatility, and flammability [1] [2].

Hazard Control Measures:

- Engineering Controls: Perform all manipulations in a certified fume hood to prevent inhalation of vapors and control odor [2].

- Personal Protective Equipment (PPE): Wear appropriate gloves, safety goggles, and a lab coat. Consider chemical-resistant gloves and, if risk assessment indicates, respiratory protection [2].

- Storage: Store in a cool, well-ventilated place, away from ignition sources. Keep containers tightly closed under an inert atmosphere and protect from light and moisture due to sensitivity [1].

Market and Research Context

References

- 1. Isopropyl isocyanate | 1795-48-8 [chemicalbook.com]

- 2. “Isocyanates and isocyanides - life-threatening toxins or ... [sciencedirect.com]

- 3. Isocyanates - Overview | Occupational Safety and Health ... [osha.gov]

- 4. Chemical synthesis method of isopropyl isocyanate [patents.google.com]

- 5. Multicomponent Reaction-Assisted Drug Discovery: A Time [pmc.ncbi.nlm.nih.gov]

- 6. Isopropyl Isocyanate Market 2025 Forecast to 2032 [24chemicalresearch.com]

- 7. Isopropyl Isocyanate Market Size by Region 2025: China [linkedin.com]

isopropyl isocyanide odor characteristics

Chemical Profile & Odor Information

The specific odor characteristics of isopropyl isocyanide are not described in vivid detail in the available sources. However, it is consistently classified as a member of the isocyanide family, which is universally noted for its extremely unpleasant and overpowering odor [1] [2].

The following table summarizes the key identified properties of this compound:

| Property | Details |

|---|---|

| Chemical Names | This compound, 2-Isocyanopropane, Isopropyl isonitrile [3] |

| CAS Number | 598-45-8 [3] |

| Assay | 97% [3] |

| Physical State | Liquid [3] |

| Boiling Point | 75 °C [3] |

| Density | 0.733 g/mL at 25 °C [3] |

| Odor Profile | Characteristic, highly unpleasant odor of isocyanides [1] [2]. |

| Flash Point | 20.6 °C (closed cup) - Highly Flammable Liquid [3] |

Hazards and Safe Handling Protocols

This compound presents significant hazards that require strict safety controls in a laboratory setting [3].

Health Hazards

- It is classified as having Acute Toxicity (Category 3) via oral, dermal, and inhalation routes [3].

- The primary hazard of isocyanides is often associated with their terrifying and penetrating odor, which can cause respiratory irritation and is considered "extremely distressing" [1] [2] [4].

Physical Hazards

- The low flash point classifies it as a Flammable Liquid (Category 2). All work must be conducted away from ignition sources [3].

Recommended Personal Protective Equipment (PPE)

- Respiratory Protection: Type ABEK (EN14387) respirator filter [3].

- Eye/Face Protection: Eyeshields and faceshields [3].

- Hand Protection: Gloves [3].

General Handling Procedures

- Work in a Fume Hood: All procedures, especially those that could generate vapor, must be conducted in a properly functioning fume hood to prevent inhalation [5].

- Containment: Keep containers tightly sealed when not in use to minimize the release of odor into the laboratory.

- Odor Control: Equipment that comes into contact with isocyanides can be decontaminated by washing with a 5% methanolic sulfuric acid solution to destroy the odorous compound [1] [5].

The diagram below outlines the core safety workflow for handling this compound:

Application Context for Researchers

Despite their challenging properties, isocyanides are highly valuable in organic synthesis and drug discovery. This compound, specifically, has been used in research applications such as:

- Preparation of Ugi ligands for solid-phase synthesis [6].

- Synthesis of pentafluorophenyl (PFP) functional monomers via the Passerini reaction [6].

- Formation of dinuclear copper complexes [3].

The unique reactivity of the isocyanide functional group makes it a crucial building block for constructing diverse molecular libraries [6] [4].

References

- 1. - Wikipedia Isocyanide [en.wikipedia.org]

- 2. “Isocyanates and isocyanides - life-threatening toxins or ... [sciencedirect.com]

- 3. 97 598-45-8 this compound [sigmaaldrich.com]

- 4. Isocyanide 2.0 - RSC Publishing [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Isocyanide Multicomponent Reactions on Solid Phase [pmc.ncbi.nlm.nih.gov]

isopropyl isocyanide safety data sheet

Hazard Classification and Properties

The manufacturer classifies isopropyl isocyanide as a dangerous substance with the following hazard codes [1]:

- Acute Tox. 3 (Acutely toxic via oral, dermal, and inhalation routes)

- Flam. Liq. 2 (Flammable liquid)

The quantitative data from the supplier is summarized in the table below [1]:

| Property | Value / Description |

|---|---|

| Assay | 97% |

| Boiling Point | 75 °C |

| Density | 0.733 g/mL at 25 °C |

| Flash Point | 20.6 °C (closed cup) |

| Refractive Index | n20/D 1.371 |

| Storage Temperature | 2-8°C |

| Water Hazard Class (WGK) | WGK 3 (Highly water-polluting) |

Handling and Safety Precautions

- Personal Protective Equipment (PPE): The supplier recommends using eyesields, faceshields, gloves, and a specific type of respirator filter (type ABEK per EN14387 standard) when handling this compound [1].

- Odor and General Toxicity: Isocyanides are notorious for their extremely unpleasant and penetrating odor, which can be detected even in trace amounts [2] [3]. While some isocyanides are toxic, the toxicity can vary. Some, like ethyl isocyanide, have been shown to have low acute toxicity in mammals, but specific toxicological data for the isopropyl derivative is not provided in the search results [3].

- Stability and Storage: Isocyanides are generally sensitive to acid and can be hydrolyzed to the corresponding formamide in the presence of aqueous acid. They can also polymerize when exposed to Lewis or Bronted acids. Given its low flash point, it should be stored as a flammable liquid in a cool place (2-8°C) [1] [3].

Context on Isocyanides vs. Isocyanates

It is crucial to distinguish isocyanides from the more hazardous isocyanates [2]:

- Isocyanides (R-N≡C) are generally considered less toxic than isocyanates, though their unpleasant odor requires careful handling [2].

- Isocyanates (R-N=C=O) are the oxidized form and are much more reactive and toxic. They are known to cause severe health issues including asthma, respiratory inflammation, and lung cancer upon inhalation of even small amounts [2].

Safety Workflow Diagram

The following diagram outlines the key decision points for safely handling this compound based on the gathered information:

Summary of critical safety practices for handling this compound.

Recommendations for Researchers

- Locate the Official SDS: I strongly advise you to contact the chemical supplier (e.g., Sigma-Aldrich, product #553344) directly to obtain the complete Safety Data Sheet [1]. This is the definitive source for safe handling, first-aid measures, and disposal information.

- Prioritize Engineering Controls: Always work in a well-ventilated fume hood to mitigate both inhalation risks and the intensely unpleasant odor [2] [3].

- Understand the Limitations: The available information is insufficient to fully characterize all risks, particularly regarding long-term health effects and specific toxicological endpoints.

References

Synthesis Methods for Isocyanides from Formamides

The table below summarizes different dehydrating agents used to convert formamides into isocyanides, including notes on their applicability to synthesizing isopropyl isocyanide.

| Dehydrating Agent | Key Features & Base Used | Reported Yield for this compound | Applicability & Notes |

|---|---|---|---|

| POCl₃ [1] | Standard method; used with pyridine [1] or diisopropylethylamine [2]. | 38% yield [1] | The primary method cited for its synthesis; requires low-boiling petroleum ether (30-35°C) for separation [1]. |

| Chlorophosphates [3] | E.g., PhOPOCl₂, EtOPOCl₂; used with tertiary amines (triethylamine, pyridine). | Information not specified in search results | A method for various alkyl/aryl isocyanides; acute toxicity of EtOPOCl₂ is lower than POCl₃ [3]. |

| Ph₃P / I₂ [4] | Mild, ambient conditions; uses triethylamine or DIPEA in dichloromethane. | Information not specified in search results | Suitable for a wide range of alkyl and aryl formamides; considered a convenient method with low-toxicity reagents [4]. |

| Silica-supported POCl₃ [5] | Aqueous workup-free; uses triethylamine, purified via dry column chromatography. | Information not specified in search results | An innovative approach for increased safety and reduced waste; applicable to reactive and functionalized isocyanides [5]. |

Critical Experimental Considerations

The synthesis of this compound requires careful attention to safety and practical handling due to the nature of the reagents and products.

- Safety Precautions: Isocyanides are known for their pungent and offensive odors and should always be prepared in a properly functioning fume hood [1] [6]. Dehydrating agents like phosphorus oxychloride (POCl₃) are corrosive and toxic, requiring careful handling [1] [4].

- Key Parameter for this compound: The original procedure using POCl₃ specifically notes that low-boiling petroleum ether (30-35°C) must be used for the workup. Using a higher-boiling solvent makes it difficult to separate this low-boiling isocyanide and leads to substantial losses, with the isocyanide remaining in the petroleum ether fraction [1].

- Product Purification & Handling: Distillation of isocyanides should be as rapid as possible to minimize resinification [1]. Equipment can be deodorized by washing with a 5% methanolic sulfuric acid solution [1].

The following workflow outlines the general stages of synthesis based on the POCl₃ method and modern adaptations.

Synthesis Workflow: From primary amine to pure isocyanide, showing aqueous and modern dry workup paths.

Recommended Procedure Path

Based on the search results, the most direct path for synthesizing this compound is to follow the POCl₃-based procedure [1], paying close attention to the specified low-boiling point solvent for extraction. For a potentially safer and more modern approach, exploring the triphenylphosphine/I₂ method [4] or the aqueous workup-free method [5] is advisable, though their specific application to the isopropyl derivative would require further optimization.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Thieme E-Journals - Synthesis / Full Text [thieme-connect.de]

- 5. Isocyanide 2.0 - RSC Publishing [pubs.rsc.org]

- 6. “Isocyanates and isocyanides - life-threatening toxins or ... [sciencedirect.com]

Hofmann Isocyanide Synthesis: Mechanism & Workflow

The Hofmann isocyanide synthesis (also known as the carbylamine reaction) is a classic method for converting primary amines into isocyanides. The general reaction is as follows [1] [2]: [ \ce{R-NH2 + CHCl3 + 3 NaOH -> R-NC + 3 NaCl + 3 H2O} ] The mechanism involves the generation of dichlorocarbene from chloroform under strong basic conditions, which then reacts with the primary amine [1].

The diagram below illustrates the experimental workflow and the proposed mechanism for this synthesis, adapted for a generic aliphatic amine [3] [1].

Comparison of Isocyanide Synthesis Methods

While the Hofmann method is historically important, modern synthesis often uses dehydration of formamides. The following table compares these primary methods, with data synthesized from the search results [3] [4] [2].

| Method | Typical Reagents | Key Advantages | Key Limitations | Reported Yields |

|---|---|---|---|---|

| Hofmann Synthesis | Primary amine, CHCl(_3), strong base (e.g., NaOH), Phase Transfer Catalyst (PTC) [1] | Serves as a chemical test for primary amines [1]. | Limited to primary amines; generates inorganic waste [1] [2]. | Yields up to 71% for aliphatic amines (via ball milling) [3]. |

| Formamide Dehydration | Formamide, dehydrating agent (e.g., POCl(_3), p-TsCl), base (e.g., Et(_3)N) [3] [4] | Broad substrate scope (aliphatic & aromatic); often higher yields [3] [4]. | Handling of moisture-sensitive and/or toxic dehydrating agents [4]. | High to excellent for aliphatics (e.g., 94% for an aryl bromide using POCl(_3)) [4]. |

Detailed Experimental Protocols

Protocol 1: Mechanochemical Hofmann Synthesis (General)

This is a modern, solvent-minimized adaptation of the Hofmann synthesis [3].

- Reaction Setup: A ball mill jar is charged with the primary amine (1.0 equivalent), chloroform (~2-4 equivalents), powdered sodium hydroxide (~5-10 equivalents), and a catalytic amount of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

- Reaction Execution: The mixture is milled at a frequency of 30-36 Hz for approximately 30 minutes.

- Work-up & Purification:

- The solid reaction mixture is transferred to a beaker and shredded with a non-polar solvent like n-heptane.

- The mixture is filtered to remove inorganic salts.

- The crude isocyanide in the organic solvent may be passed through a short silica pad to remove polar impurities.

- The solvent is removed under reduced pressure to yield the product.

Protocol 2: Formamide Dehydration with POCl(_3) (General)

This is a common high-yielding laboratory method [4].

- Reaction Setup:

- A flame-dried round-bottom flask is charged with the N-substituted formamide (1.0 equivalent) and an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Some protocols use triethylamine as both base and solvent [4].

- The solution is cooled to 0 °C in an ice-bath.

- Reaction Execution:

- Phosphorus oxychloride (POCl(_3), ~1.2 equivalents) is added dropwise with stirring.

- Triethylamine (>2 equivalents) is then added slowly.

- The reaction mixture is stirred at 0 °C for a short period (

- Work-up & Purification:

- Upon completion, the reaction is carefully quenched by adding a saturated aqueous sodium bicarbonate solution while keeping the mixture cold to hydrolyze any excess POCl(_3).

- The aqueous layer is separated and extracted with DCM.

- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

- The solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography [4].

Key Technical Considerations for Researchers

- Odor and Safety: Volatile isocyanides have an extremely distressing and penetrating odor [3] [1]. All manipulations must be performed in a well-ventilated fume hood. Non-volatile derivatives like tosylmethyl isocyanide are odorless [1].

- Substrate Scope: The Hofmann method is generally not effective for aromatic amines [3]. For such substrates, formamide dehydration is the preferred route, though yields can vary with the electronic properties of the aromatic ring [3].

- Green Chemistry: The mechanochemical Hofmann protocol represents a move towards greener synthesis by reducing or eliminating solvent use [3]. Similarly, using triethylamine as a combined base and solvent in dehydration reactions minimizes waste [4].

References

Synthetic Profile of Isopropyl Isocyanide

Isopropyl isocyanide is well-characterized as a synthetic compound. The table below summarizes its key physical properties, which are relevant for its handling and use in laboratory synthesis [1].

| Property | Value |

|---|---|

| Chemical Formula | C₄H₇N |

| Boiling Point | 75 °C |

| Density | 0.733 g/mL at 25 °C |

| Refractive Index | n²⁰/D 1.371 |

| Flash Point | 20.6 °C (closed cup) |

| Quality | 97% |

| Functional Group | Isonitrile |

| Safety Warnings | Acute Toxicity (Oral, Dermal, Inhalation), Flammable Liquid |

Natural Occurrence of Isocyanides

While this compound has not been found in nature, isocyanide functional groups are present in a wide array of natural products, primarily of bacterial origin.

- Abundance in Microbes: Hundreds of isocyanide-containing natural products have been identified from marine and terrestrial sources, particularly from organisms like Actinobacteria and Mycobacteria [2].

- Biosynthetic Pathways: Research has uncovered conserved biosynthetic gene clusters in certain bacteria. A key pathway involves a non-heme iron(II) and α-ketoglutarate-dependent dioxygenase that catalyzes the formation of the isocyanide group [2].

- Biological Roles: These natural isocyanides display a broad range of bioactive properties, functioning as virulence factors, antibiotics, and metal-chelating agents (e.g., kupyaphores in Mycobacterium tuberculosis) [2].

Biosynthetic Pathway of a Natural Isocyanide

The following diagram illustrates the characterized biosynthetic pathway for isonitrile lipopeptides (INLPs) in Streptomyces coeruleorubidus, providing a concrete example of how isocyanides are formed in nature [2].

Biosynthetic pathway of bacterial isonitrile lipopeptides via the ScoE enzyme [2].

Key Experimental Context

The discovery and characterization of these natural isocyanides rely on advanced techniques:

- Genome Mining: Identification of conserved biosynthetic gene clusters (e.g., Rv0097-Rv0101 in M. tuberculosis; scoA-E in S. coeruleorubidus) [2].

- Heterologous Expression: Reconstitution of these gene clusters in model organisms like E. coli to produce and identify the metabolites [2].

- In Vitro Enzymatic Assays: Purification of enzymes like ScoE to characterize their function, confirming the conversion of precursors like (R)-3-((carboxymethyl)amino)butanoic acid (CABA) to the isocyanide product (R)-3-isocyanobutanoic acid (INBA) [2].

Research Implications

The absence of this compound in nature, contrasted with the prevalence of other isocyanides, highlights that structural complexity is a hallmark of natural isocyanides. The simple isopropyl variant may not fulfill the specific structural requirements for biological functions in natural systems.

Research into isocyanide-based multicomponent reactions (IMCRs) is vigorous in antimicrobial drug discovery to combat antibiotic resistance [3]. However, the scaffolds used are typically more complex than this compound.

References

isopropyl isocyanide stability and storage

Chemical Identity and Key Properties

The table below summarizes the fundamental identifiers and physical properties of isopropyl isocyanide that are relevant to its handling and stability [1] [2].

| Property | Value / Description |

|---|---|

| CAS Number | 598-45-8 [2] |

| Molecular Formula | C₄H₇N [2] |

| Molecular Weight | 69.11 g/mol [2] |

| Boiling Point | 75 °C (lit.) [1] [2] |

| Density | 0.733 g/mL at 25 °C (lit.) [1] [2] |

| Flash Point | 20.6 °C (closed cup) [1] |

| Physical Form | Colorless liquid [1] |

Stability, Reactivity, and Associated Hazards

This compound is a reactive compound that presents several significant hazards, which directly dictate its storage and handling requirements.

| Hazard Category | Description |

|---|---|

| Flammability | Highly flammable liquid and vapor. Flash point ~20.6°C (69°F) [3] [1]. |

| Toxicity | Toxic if inhaled, swallowed, or in contact with skin (Acute Tox. 3) [1]. |

| Reactivity | Polymerizable; reactions can be explosive without solvent [3]. Incompatible with many compounds [3]. |

The reactivity profile can be visualized as follows, showing the main hazardous interactions:

Diagram illustrating the primary reactivity hazards of this compound.

- Polymerization Hazard: This is a key stability concern. The material may polymerize explosively when heated or involved in a fire [3].

- Incompatible Materials: It reacts exothermically with a wide range of common substances, including [3]:

- Amines, aldehydes, alcohols, alkali metals, ketones, mercaptans

- Strong oxidizers, hydrides, phenols, and peroxides

- Water Reactions: It is insoluble in water and reacts with it, potentially releasing toxic gases and significant heat [3]. Acids and bases can initiate polymerization [3].

Storage and Handling Protocols

The following table outlines the critical storage conditions and safety measures derived from the hazard profile.

| Aspect | Recommendation |

|---|---|

| Storage Temperature | 2-8°C (refrigerated) [1] [2]. |

| Storage Class | Flammable liquids [1]. |

| Container | Keep in a tightly closed container. |

| Ignition Control | Eliminate all ignition sources (no smoking, sparks, flames). Ground all equipment [3]. |

| Moisture Control | Protect from moisture [3]. |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves. For vapor exposure, use a positive pressure self-contained breathing apparatus (SCBA). Chemical protective clothing is recommended [3] [1]. |

Synthesis and Applications

While not a direct stability protocol, one documented synthesis method provides context for its handling during preparation. This compound can be prepared from isopropylformamide and p-toluenesulfonyl chloride in quinoline, distilling the product as it forms under reduced pressure into a cold trap. This method reported a 30% yield [2].

The compound is used in research for synthesizing various complexes and organic molecules, including Ugi ligands, pentafluorophenyl monomers, and dinuclear copper complexes [1] [2].

Critical Summary for Researchers

The core requirement for managing this compound is strict adherence to cold storage and rigorous exclusion of incompatible materials. The combination of flammability, high reactivity, and polymerization risk makes it a high-hazard substance in the laboratory.

- Key Stability Insight: The imperative for refrigerated storage is explicitly stated [1] [2].

- Data Gaps: The search results lack specific long-term stability studies under various conditions (e.g., the effect of trace metals or acids), detailed decomposition kinetics, or validated analytical methods for monitoring purity over time.

References

Comprehensive Technical Guide: Isopropyl Isocyanide vs. Isopropyl Isocyanate

Structural and Functional Group Comparison

Despite the similar naming, isopropyl isocyanide and isopropyl isocyanate are distinct compound classes with different properties and reactivities [1]. The core difference lies in their functional groups:

- This compound: Features the isocyanide group (R-N≡C), a divalent carbon atom bound to nitrogen and the isopropyl group [1].

- Isopropyl Isocyanate: Features the isocyanate group (R-N=C=O), which is an oxidized form of the isocyanide group, containing an additional oxygen atom [2] [1].

The following diagram illustrates the logical relationship between these compound classes and their key characteristics:

Logical relationship between isocyanides/isocyanates and their key characteristics.

Comparative Properties and Characteristics

The structural differences lead to significant variations in their physical properties, reactivity, and toxicity profiles, summarized in the following table:

| Property | This compound | Isopropyl Isocyanate |

|---|---|---|

| CAS Number | 598-45-8 [3] | Information from patents [4] |

| Molecular Formula | C₄H₇N [5] | C₄H₇NO (inferred) |

| Functional Group | -N≡C [1] | -N=C=O [2] [1] |

| Bonding Atom | Nitrogen [1] | Nitrogen [1] |

| Odor | Extremely foul and pungent [1] [3] | Not specifically noted (high toxicity requires containment) |

| Reactivity | High, participates in multicomponent reactions [1] | Very high, strongly electrophilic [2] [1] |

| Primary Hazard | Respiratory irritant (due to odor), lower known acute toxicity [1] | Highly toxic, respiratory sensitizer, causes asthma, dermatitis [2] [1] |

Synthesis and Production Methodologies

Synthesis of this compound

A common and reliable laboratory synthesis involves the dehydration of N-isopropylformamide [3]. This method avoids highly toxic phosgene.

- Procedure:

- A solution of N-isopropylformamide and pyridine in petroleum ether is placed in a multi-necked flask fitted with a stirrer, dropping funnel, and reflux condenser [3].

- The flask is cooled in an ice bath, and phosphorous oxychloride is added dropwise with stirring over 30-40 minutes [3].

- The mixture is stirred under reflux for 10 minutes after the addition is complete, then cooled to 0–5°C until it forms a slurry [3].

- Ice water is gradually added with stirring until all solid material dissolves [3].

- The organic phase is separated and the aqueous phase is extracted with additional petroleum ether. The combined organic extracts are washed with water, dried over magnesium sulfate, and distilled [3].

- Yield: ~38% [3].

- Critical Notes:

Synthesis of Isopropyl Isocyanate

An industrial patent describes a safer synthesis using bis(trichloromethyl) carbonate (triphosgene) as a phosgene substitute [4].

- Procedure:

- In a flask equipped with a mechanical stirrer and thermometer, add 1 mole of isopropylamine and an organic solvent (e.g., toluene, dichlorobenzene) [4].

- Under vigorous stirring at room temperature, slowly add a solution of bis(trichloromethyl) carbonate (0.34-0.8 mol) dissolved in the same solvent [4].

- Heat the mixture to reflux (e.g., 70-80°C) and stir for 3-10 hours [4].

- Upon reaction completion, purge the mixture with nitrogen to remove hydrogen chloride gas [4].

- Recover the product isopropyl isocyanate by vacuum distillation [4].

- Catalysts: N-methylpyrrole, N-methylpyrrolidine, triethylamine, or pyridine can be used, with N-methylpyrrolidine giving superior yields (~56%) [4].

- Advantages: This method is considered safer and more environmentally friendly, eliminating the use of highly toxic phosgene gas [4].

Reactivity and Applications in Research and Industry

This compound: A Versatile Reagent for Synthesis

Isocyanides are prized in organic synthesis for their unique ability to participate in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, allowing rapid assembly of complex molecular scaffolds [1]. Their role as ligands in transition metal-catalyzed reactions is also well-documented [1]. The simple structure of This compound makes it a common choice for exploratory research and method development [1].

Isopropyl Isocyanate: An Intermediate for Specialty Chemicals

Isocyanates are primarily valued for their high electrophilicity. They readily react with nucleophiles like alcohols and amines. The reaction with alcohols forms urethane linkages, which is the foundational chemistry for producing polyurethanes [2]. While isopropyl isocyanate is not a major industrial monomer like MDI or TDI, it serves as a key organic synthesis intermediate for manufacturing pharmaceuticals and pesticides due to the isopropyl group's specific bioactivity [4].

Health, Safety, and Regulatory Considerations

Toxicity and Exposure Risks

This compound:

- Considered less toxic than isocyanates, with older studies indicating low acute toxicity for many analogues [1].

- The most immediate hazard is its extremely foul odor, which is a notorious characteristic of isocyanides and can cause respiratory irritation [1] [3].

- There is a dearth of recent and specific toxicological data, so caution is advised [1].

Isopropyl Isocyanate:

- Classified as highly toxic and hazardous [1]. The primary risks are respiratory sensitization leading to occupational asthma, and dermal exposure causing contact dermatitis and potentially contributing to sensitization [2] [1].

- Long-term exposure can cause serious health issues, including allergic asthma and lung inflammation [1].

- Isocyanates are absorbed through inhalation and the skin, requiring stringent exposure control [1].

Safe Handling and Regulatory Compliance

Personal Protective Equipment (PPE):

Engineering Controls:

- Use ventilation and automation to minimize worker exposure to isocyanates [2].

Regulatory Status:

- In the European Union, isocyanates are classified as highly toxic under Regulation (EC No. 1272/2008) [1].

- The U.S. Occupational Safety and Health Administration (OSHA) has established permissible exposure limits (PELs) and mandates training and air monitoring for isocyanates [2].

- Combined industrial hygiene and medical surveillance (e.g., pulmonary function tests) are critical for preventing occupational asthma in workers exposed to isocyanates [2].

Conclusion and Strategic Outlook

This compound and isopropyl isocyanate, while chemically related, serve divergent purposes. This compound is a versatile laboratory reagent for complex molecule synthesis, with its main challenges being odor control and a lack of modern toxicity data. In contrast, isopropyl isocyanate is a highly reactive and hazardous industrial intermediate requiring rigorous safety protocols for use in synthesizing agrochemicals and pharmaceuticals.

Future development is focused on green chemistry approaches. For isocyanides, this includes mechanochemical synthesis [1]. For isocyanates, major efforts are underway to develop phosgene-free production routes [4] [1] and non-isocyanate polyurethanes (NIPUs) to eliminate the use of toxic precursors entirely [1].

References

- 1. “Isocyanates and isocyanides - life-threatening toxins or ... [sciencedirect.com]

- 2. Isocyanate [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN1475479A - Chemical synthesis of method isopropyl isocyanate [patents.google.com]

- 5. This compound | C4H7N | CID 150783 - PubChem - NIH [pubchem.ncbi.nlm.nih.gov]

Application Notes: Isopropyl Isocyanide in the Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction (U-4CR) is a powerful one-pot transformation that converges an amine, an aldehyde, a carboxylic acid, and an isocyanide to form a bis-amide ((\alpha)-aminoacyl amide) product [1]. This reaction is a cornerstone in combinatorial chemistry and drug discovery for its efficiency in generating structural diversity [2] [3]. Isopropyl isocyanide is one of the many isocyanides used in this reaction; its application is valued for the steric and electronic properties it imparts to the final molecule.

Reaction Mechanism

The mechanism begins with the condensation of the amine and aldehyde to form an imine intermediate. This imine is then protonated by the carboxylic acid to form an iminium ion. The isocyanide carbon attacks the iminium carbon, leading to a nitrilium ion intermediate. Finally, nucleophilic addition of the carboxylate anion followed by an acyl transfer rearrangement yields the final (\alpha)-aminoacyl amide product [1].

The diagram below visualizes this mechanism and the experimental workflow.

Key Advantages of the Ugi Reaction

- High Atom Economy: Incorporates most atoms from the starting materials into the final product, with water as the only byproduct [2] [3].

- Operational Simplicity: A one-pot procedure that reduces the number of isolation and purification steps.

- Structural Diversity: Provides access to a vast array of (\alpha)-aminoacyl amides and peptidomimetics by varying the four components, which is highly valuable for creating screening libraries [1].

Detailed Experimental Protocol

This protocol is adapted from a published procedure for a Ugi multicomponent reaction [4]. Warning: Isocyanides, including this compound, have a potent and unpleasant odor. All operations must be performed in a well-ventilated fume hood.

Materials

- Isocyanide Component: this compound

- Amine Component: (N)-(phenethyl)formamide (50 mmol, 1.0 equiv) [4]

- Carbonyl Component: Paraformaldehyde (50 mmol, 1.0 equiv) [4]

- Carboxylic Acid Component: Cyclohexanecarboxylic acid (52.5 mmol, 1.05 equiv) [4]

- Activating Agent: Triphosgene (20 mmol, 0.4 equiv) [4]

- Base: Triethylamine (120 mmol, 2.4 equiv) [4]

- Solvents: Dichloromethane (DCM), Methanol (MeOH) [4] [3]

- Other: Aminoacetaldehyde dimethyl acetal

Equipment

- 500 mL 3-necked round-bottom flask

- Overhead mechanical stirrer

- Pressure-equalizing dropping funnel

- Thermocouple or thermometer

- Ice-ethanol cooling bath (-10 °C)

- Rotary evaporator

- Chromatography column for flash purification

Step-by-Step Procedure

Imine Formation & Isocyanide Activation

- In a 500 mL 3-necked flask equipped with an overhead stirrer, dropping funnel, and thermocouple, add the amine ((N)-(phenethyl)formamide, 50 mmol) and triethylamine (120 mmol) in DCM (50 mL) [4].

- Cool the mixture to -10 °C using an ice-ethanol bath.

- Dissolve triphosgene (20 mmol) in DCM (20 mL) in a separate container. Caution: Triphosgene is toxic and a lachrymator. Handle with extreme care in a fume hood. [4]

- Add the triphosgene solution dropwise to the stirring reaction mixture over 45 minutes, maintaining the temperature below -5 °C. The solution will darken to a red/brown color [4].

- After addition, continue stirring at -10 °C for 30 minutes. Monitor by TLC to confirm isocyanide intermediate formation [4].

Preparation of the MCR Mixture

- In a separate 50 mL flask, combine aminoacetaldehyde dimethyl acetal (52.5 mmol) and paraformaldehyde (50 mmol) in methanol (50 mL) [4].

- Equip with an air condenser and heat to 80 °C in an oil bath with stirring until a clear solution forms.

- Allow the solution to cool to room temperature, then add the carboxylic acid (cyclohexanecarboxylic acid, 52.5 mmol) [4].

Ugi Multicomponent Coupling

- Add the methanol solution from the previous step, along with an additional 50 mL of methanol, to the main reaction flask containing the isocyanide intermediate (still at -10 °C). Use a cannula for transfer [4].

- Allow the reaction mixture to warm to room temperature. Replace the overhead stirrer and dropping funnel with septa and a magnetic stir bar.

- Stir the reaction mixture at room temperature for 48 hours [4].

Reaction Work-up

- Transfer the reaction mixture to a larger round-bottom flask and concentrate using a rotary evaporator (40 °C, 7.5 mmHg) to remove methanol [4].

- Redissolve the residue in DCM (50 mL) and transfer to a separatory funnel.

- Wash the organic layer sequentially with:

- Water (3 × 50 mL)

- Saturated sodium bicarbonate (NaHCO₃) solution (3 × 50 mL) [4]

- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain a crude reddish-brown oil [4].

Purification and Isolation

- Purify the crude product by flash chromatography on silica gel. A typical eluent system is a gradient from 66% hexanes in ethyl acetate to 100% ethyl acetate [4].

- Combine the product-containing fractions (monitored by TLC) and concentrate using a rotary evaporator.

- To remove residual ethyl acetate, place the product under high vacuum (0.2 mmHg) at 45 °C for 12 hours to afford the final product as a brown solid [4].

Quantitative Data and Reaction Parameters

The following tables summarize critical parameters for executing a successful Ugi reaction with this compound.

Table 1: Reagent Stoichiometry and Roles in the Ugi Reaction

| Component | Example | Molar Equivalents | Role in Reaction |

|---|---|---|---|

| Amine | (N)-(phenethyl)formamide | 1.0 | Forms the imine intermediate with the aldehyde [4]. |

| Aldehyde | Paraformaldehyde | 1.0 | Electrophilic component that reacts with the amine [4]. |

| Carboxylic Acid | Cyclohexanecarboxylic acid | 1.05 | Provides the carboxylate nucleophile; slight excess often used [4]. |

| Isocyanide | This compound | 1.05 | Nucleophile that attacks the iminium ion; slight excess can drive reaction [2]. |

| Activating Agent | Triphosgene | 0.4 | Used in situ to generate the isocyanide from the formamide [4]. |

| Base | Triethylamine | 2.4 | Scavenges HCl generated during isocyanide formation [4]. |

Table 2: Key Reaction Conditions and Optimization Tips

| Parameter | Optimal Condition | Notes and Rationale |

|---|---|---|

| Temperature | -10 °C (isocyanide formation); RT (Ugi coupling) | Low temp prevents side reactions during sensitive isocyanide formation. Ugi step proceeds at RT [4]. |

| Solvent | DCM (step 1); MeOH (step 2) / MeOH-DCM mixtures | Methanol is traditional for Ugi; solvent mixtures ensure resin swelling in solid-phase synthesis [2] [3]. |

| Reaction Time | 48 hours | Ugi reactions can be slow; microwave irradiation can reduce time to minutes [3]. |

| Yield | ~46% (for protocol above) | Yields are sensitive to aldehyde and isocyanide structure. Aliphatic aldehydes and isocyanides typically give better yields [2] [3]. |

Discussion and Practical Considerations

- Handling this compound: The foul odor of volatile isocyanides is a major practical challenge. Solid-phase synthesis can circumvent this by immobilizing the isocyanide [2] [3].

- Solvent Selection: While methanol is the classic solvent for Ugi reactions in solution, solvent mixtures like MeOH/THF or MeOH/DCM are often employed in solid-phase synthesis to ensure proper swelling of polystyrene-based resins [3].

- Structural Diversity: The limited commercial availability of isocyanides can restrict library diversity. Using "convertible isocyanides" that can be functionally manipulated after the Ugi reaction is a powerful strategy to overcome this limitation [2] [3].

Conclusion

The Ugi four-component reaction utilizing this compound is a robust and efficient method for the rapid synthesis of complex (\alpha)-aminoacyl amides. While the provided protocol offers a detailed template, researchers are encouraged to optimize conditions such as solvent, concentration, and reaction time for their specific reagent set. The ability of this reaction to generate diverse molecular scaffolds in a single step makes it an indispensable tool for researchers in medicinal chemistry and drug discovery.

References

Comprehensive Application Notes and Protocols: Isopropyl Isocyanide in Passerini Reaction for Drug Development

Introduction to Passerini Reaction and Isopropyl Isocyanide

The Passerini three-component reaction (P-3CR) represents one of the most versatile multicomponent reactions (MCRs) in organic chemistry, first described by Mario Passerini in 1921 [1]. This atom-economic transformation efficiently converts three components—an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid—into valuable α-acyloxyamide derivatives in a single synthetic operation [1] [2]. The reaction exemplifies convergent synthesis, allowing rapid generation of molecular complexity and diversity from simple starting materials, making it particularly valuable in medicinal chemistry and drug discovery [1] [3].

Among the various isocyanides employed in Passerini reactions, This compound (2-isocyanopropane, CAS 598-45-8) serves as a valuable reagent due to its structural properties and reactivity [4] [5]. This volatile liquid (boiling point: 75°C, density: 0.733 g/mL at 25°C) requires careful handling and storage at 2-8°C [4]. Its steric profile and electronic properties influence both reaction kinetics and stereochemical outcomes, making it particularly useful in applications requiring specific molecular geometries, such as lipid nanoparticle development and peptide modifications [6] [4].

Fundamental Reaction Principles and Mechanism

Reaction Components and Characteristics

The Passerini reaction brings together three distinct components in a single pot to form α-acyloxyamides [1] [2]. The characteristics of these components significantly influence reaction efficiency and outcome:

Table: Passerini Reaction Components and Their Characteristics

| Component | Role | Structural Requirements | Variations |

|---|---|---|---|

| This compound | Nucleophile | Sterically accessible isocyanide carbon | Can be modified but standard isopropyl form widely used |

| Carbonyl Compound | Electrophile | Aldehydes generally more reactive than ketones | Aliphatic, aromatic, α,β-unsaturated aldehydes; ketones with electron-withdrawing groups |

| Carboxylic Acid | Acid component/Nucleophile | Determines acyl portion of product | Wide variety from aliphatic to aromatic; can contain additional functional groups |

The concerted mechanism dominates in aprotic solvents at high reagent concentrations, proceeding through a sequence of nucleophilic additions without distinct ionic intermediates [1]. This pathway involves initial formation of an imidate intermediate followed by Mumm rearrangement to yield the final α-acyloxyamide product [1]. Alternatively, in polar protic solvents, an ionic mechanism operates where the carbonyl is first protonated, followed by nucleophilic addition of the isocyanide to form a nitrilium ion intermediate, which is then trapped by the carboxylate ion [1]. Computational studies have revealed that hydrogen bonding between the carboxylic acid and the carbonyl compound plays a crucial role in the rate-determining step of the reaction [3].

Visual Representation of Reaction Mechanism

Diagram 1: Mechanistic pathway of the Passerini reaction showing key intermediates including the nitrilium ion and the final Mumm rearrangement step.

Therapeutic Applications in Drug Development and Delivery

Biodegradable Ionizable Lipids for mRNA Delivery

A groundbreaking application of this compound in Passerini reactions involves the synthesis of biodegradable ionizable lipids for mRNA delivery [6]. These lipids constitute the crucial component of lipid nanoparticles (LNPs) that protect mRNA and facilitate its intracellular delivery through enhanced endosomal escape [6]. The Passerini reaction enables rapid, modular assembly of diverse lipid structures from three components: this compound (head group precursor), carbonyl compounds (linker/spacer elements), and carboxylic acids (tail groups) [6].

This approach has generated extensive lipid libraries for systematic structure-activity relationship (SAR) studies, identifying key parameters for optimized mRNA delivery [6]. Research revealed that hydrogen bonding potential between lipid head groups and the mRNA's ribose phosphate complex significantly impacts delivery efficiency [6]. Optimizing the methylene units between head groups and linkages produced the lead compound A4B4-S3, which outperformed the clinical benchmark SM-102 in mouse liver gene editing studies and demonstrated potential for repeat-dose protein replacement therapies [6].

Table: Passerini-Synthesized Ionizable Lipids for mRNA Delivery

| Lipid Identifier | Structure Features | In Vitro Performance | In Vivo Efficacy | Advantages |

|---|---|---|---|---|

| A4B4-S3 | Optimized head group spacing and biodegradable tails | Enhanced mRNA encapsulation and endosomal escape | Superior gene editing in mouse liver vs. SM-102 | Suitable for repeat-dose regimens |

| Library Variants | Systematic variation in head groups, tails, spacers | SAR analysis of mRNA delivery efficiency | Variable expression levels | Identification of key structural motifs |

Peptide Bioconjugation and Functionalization

The Passerini reaction employing this compound enables site-selective modification of peptides and proteins under aqueous, biocompatible conditions [7]. This application leverages the chemoselectivity of the reaction for carboxylic acid groups, allowing precise C-terminal functionalization of unprotected peptides in aqueous acidic buffers [7]. The methodology combines Passerini functionalization with enzymatic ligation techniques, using enzymes such as peptiligase for subsequent regioselective and diastereoselective conjugation [7].

This strategy addresses the significant challenge of site-specific bioconjugation in complex biomolecules, which is crucial for developing peptide therapeutics, diagnostic probes, and protein-polymer conjugates [7]. The approach maintains biological activity while introducing diverse functional handles (e.g., fluorophores, lipids, polymers) at defined positions, facilitating the creation of targeted biopharmaceuticals with optimized pharmacokinetic properties [7].

Material Science and Polymer Applications

Functional Polymers and Dendrimers

The Passerini reaction with this compound enables efficient synthesis of multifunctional polymers with tailored properties [1] [8]. This approach allows precise control over polymer architecture (linear, branched, star-shaped) and functional group distribution through careful selection of monomer components [1] [8]. The reaction's high functional group tolerance permits incorporation of diverse substituents without protecting groups, streamlining the preparation of stimuli-responsive materials, self-healing polymers, and specialty coatings [1].

Specific applications include synthesis of sequence-defined polymers with alternating ester-amide backbones, three-component dendrimers with precise branching patterns, and star-shaped polymers with mesogen cores for liquid crystalline materials [1] [8]. The versatility of this compound in these transformations stems from its balanced reactivity and steric properties, which promote efficient coupling while minimizing side reactions [4].

Experimental Workflow for Polymer Synthesis

Diagram 2: Experimental workflow for synthesizing functional polymers using this compound Passerini reaction, showing both monomer-first and direct polymerization approaches.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ionizable Lipids for mRNA Delivery

This protocol describes the synthesis of biodegradable ionizable lipids using the Passerini reaction for mRNA lipid nanoparticle formulations [6].

Materials:

- This compound (98%, Oakwood Chemicals, CAS 598-45-8) [9]

- Aldehyde functionalized head-group precursors (e.g., 4-(2-(dimethylamino)ethoxy)benzaldehyde)

- Carboxylic acid tail components (e.g., decanedioic acid, tetradecanedioic acid)

- Dichloromethane (anhydrous)

- 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP, for accelerated reactions) [3]

- Silica gel for column chromatography

Procedure:

- Reaction Setup: Dissolve aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in 10 mL dichloromethane in a 25 mL round-bottom flask.

- Isocyanide Addition: Add this compound (1.0 mmol, 69 mg) dropwise with stirring at room temperature.

- Acceleration (Optional): For rate enhancement, use 20% v/v HFIP in dichloromethane as solvent [3].

- Reaction Monitoring: Monitor reaction progress by TLC (silica, 1:1 ethyl acetate/hexanes, UV visualization). Typical reaction time: 2-4 hours in pure DCM, 15-30 minutes with HFIP cosolvent.

- Workup: After complete conversion, concentrate the reaction mixture under reduced pressure.

- Purification: Purify the crude product by silica gel column chromatography using a gradient of 0-50% ethyl acetate in hexanes.

- Characterization: Characterize the lipid product by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS. Expected yield range: 70-90%.

Notes:

- Maintain anhydrous conditions for optimal results

- For sterically hindered components, extend reaction time to 12-24 hours

- Scale-up possible to 10 mmol with proportional solvent adjustment

Protocol 2: Peptide C-Terminal Bioconjugation

This protocol describes the site-selective modification of unprotected peptides at the C-terminus using aqueous Passerini conditions [7].

Materials:

- Unprotected peptide with free C-terminus (0.05 mmol)

- This compound (0.075 mmol, 1.5 equiv)

- Aldehyde tag (e.g., 4-formylbenzoic acid, 0.075 mmol)

- Aqueous buffer (50 mM ammonium acetate, pH 4.5)

- Peptiligase enzyme (for subsequent enzymatic ligation)

- Reverse-phase HPLC system for purification

Procedure:

- Peptide Solution: Dissolve the unprotected peptide (0.05 mmol) in 5 mL aqueous buffer (50 mM ammonium acetate, pH 4.5).

- Component Addition: Add aldehyde tag (0.075 mmol) and this compound (0.075 mmol) as solids or in minimal DMSO (<5% final DMSO concentration).

- Reaction Incubation: Stir reaction mixture at room temperature for 6-12 hours.

- Progress Monitoring: Monitor by analytical HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).

- Enzymatic Ligation (Optional): After Passerini modification, adjust pH to 7.5 and add peptiligase enzyme (0.5 mg) for subsequent regioselective ligation to another peptide segment.

- Purification: Purify the bioconjugated product by preparative reverse-phase HPLC.

- Characterization: Confirm structure by LC-MS and MALDI-TOF mass spectrometry.

Notes:

- Maintain acidic pH (4.0-5.0) for optimal Passerini efficiency in water

- Enzyme concentration and reaction time for ligation step should be optimized for each peptide sequence

- Method is compatible with various peptide functional groups without protection

Protocol 3: Synthesis of Sequence-Defined Polymers

This protocol describes the preparation of sequence-regulated poly(ester-amide)s using Passerini polymerization [8].

Materials:

- This compound (2.0 mmol)

- Dicarboxylic acid (1.0 mmol, e.g., succinic acid)

- Monoaldehyde (1.0 mmol, e.g., decanal)

- Dichloromethane (anhydrous, 10 mL)

- Molecular sieves (4Å, activated)

- Methanol (for precipitation)

Procedure:

- Drying: Activate molecular sieves by heating at 300°C for 3 hours, cool in desiccator.

- Reaction Setup: Charge dicarboxylic acid (1.0 mmol) and monoaldehyde (1.0 mmol) in a flame-dried round-bottom flask under nitrogen atmosphere.

- Solvent Addition: Add anhydrous dichloromethane (10 mL) and activated molecular sieves (1.0 g).

- Isocyanide Addition: Add this compound (2.0 mmol) dropwise via syringe with vigorous stirring.

- Polymerization: Stir reaction at room temperature for 24-48 hours under nitrogen.

- Workup: Filter reaction mixture to remove molecular sieves, concentrate under reduced pressure.

- Precipitation: Dissolve crude polymer in minimal THF and precipitate into cold methanol (100 mL).

- Characterization: Collect precipitate by filtration, dry under vacuum. Characterize by ( ^1H ) NMR, GPC, and DSC.

Notes:

- Strict anhydrous conditions are essential for high molecular weight polymers

- Molecular weights can be controlled through stoichiometry and reaction time

- Functional side groups can be incorporated through aldehyde selection

Reaction Optimization and Troubleshooting

Solvent Optimization and Rate Enhancement

Recent studies have demonstrated that hydrogen bond donating (HBD) solvents significantly accelerate Passerini reactions [3]. The addition of 20% v/v 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as cosolvent in dichloromethane provides remarkable rate enhancements of up to 276-fold compared to pure DCM [3]. This acceleration strategy is particularly valuable for high-throughput screening applications where rapid reaction times are essential.

Table: Solvent Effects on Passerini Reaction Kinetics

| Solvent System | Rate Constant (mol⁻²·L²·s⁻¹) | Relative Rate Enhancement | Conversion at 3h | Recommended Applications |

|---|---|---|---|---|

| CH₂Cl₂ + 20% HFIP | 7.20 | 276× | >95% | High-throughput screening, complex substrates |

| CH₂Cl₂ (neat) | 0.026 | 1× (reference) | ~50% | Standard reactions, sensitive substrates |

| CHCl₃ + 20% HFIP | 9.66 | 382× | >95% | Sterically hindered systems |

| MeCN + 20% HFIP | 0.14 | 22× | ~80% | Polar substrates |

| 2.5 M LiCl (aq) | 0.031 | 1.2× | ~60% | Water-compatible substrates |

Stereoselectivity and Functional Group Tolerance

The Passerini reaction with this compound exhibits excellent functional group tolerance, accommodating diverse substrates including aliphatic and aromatic aldehydes, α,β-unsaturated carbonyls, and various carboxylic acids [1] [2]. Enantioselective versions have been developed using chiral Lewis acid catalysts such as titanium tetrachloride with chiral bisphosphoramides, providing good enantioselectivities particularly with tert-butyl isocyanide [1]. For this compound, controlling the rate of addition to the reaction mixture can significantly impact both yield and selectivity [1].

Troubleshooting Tips:

- Low Conversion: Add 20% HFIP cosolvent or increase reaction concentration to 1M for aromatic aldehydes [3]

- Side Products: Use freshly distilled isocyanide and control addition rate slowly

- Polymerization Issues: Ensure strict anhydrous conditions and use activated molecular sieves for moisture-sensitive monomers

- Bioconjugation Problems: Verify pH is acidic (4.0-5.0) for aqueous Passerini reactions and use minimal organic cosolvent

Conclusion and Future Perspectives

The Passerini reaction utilizing this compound represents a powerful tool in synthetic chemistry, enabling efficient construction of complex molecules with applications spanning drug development, material science, and bioconjugation. The reaction's atom economy, convergent nature, and functional group compatibility make it particularly valuable for generating molecular diversity in drug discovery [1] [3]. Recent advances in reaction acceleration using strong hydrogen bond donating solvents like HFIP have further expanded its utility in high-throughput applications [3].

Future developments will likely focus on expanding the biomedical applications of Passerini-synthesized materials, particularly in mRNA delivery systems and targeted therapeutics [6]. Additionally, integration with continuous flow systems and further refinement of enantioselective variants will enhance the reaction's applicability in industrial process chemistry. The combination of Passerini functionalization with biocatalytic strategies represents another promising direction for the sustainable synthesis of complex chiral molecules [7]. As these methodologies continue to evolve, this compound-mediated Passerini reactions will remain indispensable for the efficient construction of molecular complexity in both academic and industrial settings.

References

- 1. - Wikipedia Passerini reaction [en.wikipedia.org]

- 2. Passerini Reaction [alfa-chemistry.com]

- 3. Strong Hydrogen Bond Donating Solvents Accelerate the Passerini ... [pmc.ncbi.nlm.nih.gov]

- 4. 97 598-45-8 this compound [sigmaaldrich.com]

- 5. 2-Isocyanopropane | C4H7N [chemspider.com]

- 6. Rational design and modular synthesis of biodegradable ionizable lipids... [pubmed.ncbi.nlm.nih.gov]

- 7. Merging the Passerini reaction with chemo-enzymatic ... [sciencedirect.com]

- 8. | 335 Publications | 3978 Citations | Top Authors Passerini reaction [scispace.com]

- 9. This compound [oakwoodchemical.com]

Comprehensive Application Notes and Protocols for Isopropyl Isocyanide Multicomponent Reactions in Drug Discovery

Introduction to Isocyanide-Based Multicomponent Reactions

Isocyanide-based multicomponent reactions (IMCRs) represent a powerful class of organic transformations that combine three or more reactants in a single vessel to produce complex molecular architectures with high atom economy and step efficiency. The unique reactivity of isopropyl isocyanide (2-isocyanopropane, CAS# 598-45-8) stems from its isocyanide functional group, characterized by a divalent carbon atom that can act as both nucleophile and electrophile simultaneously. This ambiphilic character enables the formation of peptide-like structures in one-pot procedures, making IMCRs particularly valuable for generating diverse molecular libraries for drug discovery programs. The balance between steric bulk and reactivity in this compound makes it an ideal candidate for constructing biologically relevant scaffolds with enhanced pharmacological properties over their natural peptide analogues [1] [2].

The strategic importance of IMCRs in pharmaceutical research lies in their ability to rapidly generate structural diversity and molecular complexity from readily available starting materials. As natural peptides face limitations including poor metabolic stability, conformational flexibility, and low membrane permeability, constrained peptidomimetics synthesized via IMCRs offer enhanced receptor affinity, protease resistance, and improved bioavailability. Among IMCRs, the Passerini and Ugi reactions have emerged as particularly valuable tools for constructing peptide-like products that can be further functionalized or cyclized to obtain conformationally restricted mimics of biologically active peptides [1] [3]. The application of these reactions has expanded significantly with the development of robust experimental protocols, solid-phase methodologies, and aqueous reaction conditions that align with green chemistry principles [4] [5].

Fundamental Principles and Mechanism

Isocyanide Reactivity and Molecular Features

The exceptional reactivity of isocyanides in multicomponent reactions originates from their unique electronic structure. The isocyanide functional group (-N≡C:) features a formal divalent carbon that can participate in simultaneous nucleophilic and electrophilic reactions. This carbene-like character enables isocyanides to undergo α-addition reactions with electrophiles, forming reactive nitrilium ion intermediates that can be trapped by various nucleophiles. This compound specifically offers a balance between steric accessibility and electronic effects, with the isopropyl group providing moderate steric bulk without significantly impeding reactivity [6] [2].

The molecular properties of this compound contribute to its utility in synthetic applications. With a molecular formula of C₄H₇N and molecular weight of 69.11 g/mol, this compound has a boiling point of 75°C and density of 0.733 g/mL at 25°C. Its relatively low boiling point necessitates careful handling under appropriate ventilation, while its high flammability and acute toxicity require implementation of proper safety measures during experimental procedures. The characteristic objectionable odor associated with isocyanides demands work in well-ventilated hoods with appropriate personal protective equipment [2].

General Mechanistic Pathway

The mechanism of isocyanide-based multicomponent reactions follows a convergent pathway where multiple components assemble simultaneously through a sequence of equilibrium steps culminating in an irreversible rearrangement. The general mechanism begins with imine formation between carbonyl and amine components, followed by nucleophilic attack by the isocyanide on the activated carbonyl or imine electrophile. This key step generates a nitrilium ion intermediate that subsequently undergoes nucleophilic trapping, typically by a carboxylic acid component. The final stage involves an intramolecular Mumm rearrangement that produces the stable α-acylamino amide product [1] [3].

Table: Key Reactive Intermediates in Isocyanide-Based Multicomponent Reactions

| Intermediate | Formation Step | Reactivity | Trapping Agent |

|---|---|---|---|

| Imine | Carbonyl-amine condensation | Electrophilic | Isocyanide |

| Nitrilium ion | Isocyanide addition to imine | Highly electrophilic | Carboxylate, water, intramolecular nucleophiles |

| α-Adduct | Carboxylate addition to nitrilium | Rearranges via acyl transfer | N/A |

| Final product | Mumm rearrangement | Stable | N/A |

A critical advantage of this mechanistic pathway is its tolerance for diverse functional groups, which enables the incorporation of orthogonal reactivity for subsequent transformations. The ability to incorporate bifunctional substrates with additional nucleophilic or electrophilic centers allows for post-condensation modifications, particularly cyclization reactions to generate constrained heterocyclic systems valuable in medicinal chemistry [1] [3].

Experimental Protocols for Core Reactions

Passerini Three-Component Reaction (P-3CR)

3.1.1 Reaction Protocol

The Passerini reaction provides direct access to α-acyloxy carboxamides through a one-pot condensation of this compound, carbonyl compounds, and carboxylic acids. The following optimized procedure yields best results when performed under anhydrous conditions in aprotic solvents:

- Step 1: Reaction Setup - In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), combine the carboxylic acid (1.0 mmol) and carbonyl compound (1.0 mmol) in 2-3 mL of anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). For less reactive carbonyl compounds, molecular sieves (3Å or 4Å) may be added to facilitate the reaction.

- Step 2: Isocyanide Addition - Add This compound (1.0 mmol) dropwise via syringe to the stirring reaction mixture at room temperature. The addition rate should be controlled to maintain the internal temperature below 30°C.

- Step 3: Reaction Monitoring - Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) or LC-MS until completion, typically requiring 4-24 hours depending on the reactivity of the substrates.

- Step 4: Workup Procedure - Concentrate the reaction mixture under reduced pressure and purify the crude residue by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to obtain the pure α-acyloxy carboxamide product [1] [3] [6].

The Passerini reaction typically achieves yields ranging from 65-95% with broad substrate scope encompassing aliphatic, aromatic, and α,β-unsaturated carboxylic acids and carbonyl compounds. The reaction rate is enhanced in aprotic solvents due to a proposed non-ionic mechanism involving a loosely coordinated hydrogen-bonded adduct between the carbonyl compound and carboxylic acid, which undergoes α-addition with the isocyanide [1] [3].

3.1.2 Mechanism and Variations

The generally accepted mechanism for the Passerini reaction begins with formation of a hydrogen-bonded complex between the carbonyl compound and carboxylic acid. This is followed by nucleophilic attack by the isocyanide on the carbonyl carbon, resulting in a nitrilium intermediate. Carboxylate addition to this nitrilium species and subsequent acyl transfer yields the final α-acyloxy carboxamide product. Several important variations expand the synthetic utility of this transformation:

- Passerini-Smiles Reaction: Employing electron-deficient phenols (e.g., 2-nitrophenol) in place of carboxylic acids, followed by an irreversible Smiles rearrangement to yield α-aryloxy amides [3] [6].

- Oxidative Passerini: Using sulfinic acids followed by oxidation with meta-chloroperoxybenzoic acid to access α-(sulfonyloxy)amide derivatives [3].

- Asymmetric Passerini: Employing chiral Lewis acid catalysts such as tridentate indan (pybox) Cu(II) complexes or chiral bisphosphoramide/SiCl₄ systems to achieve enantioselective transformations [3].

Diagram: Mechanistic Pathway of the Passerini Three-Component Reaction

Ugi Four-Component Reaction (U-4CR)

3.2.1 Standard Reaction Protocol

The Ugi reaction represents the most widely employed isocyanide-based multicomponent transformation, combining an amine, carbonyl compound, carboxylic acid, and isocyanide to produce α-acylamino amides with high efficiency. The following protocol is optimized for this compound:

- Step 1: Imine Formation - In a round-bottom flask, combine the amine component (1.0 mmol) and carbonyl compound (1.0 mmol) in 3-5 mL of methanol, ethanol, or 2,2,2-trifluoroethanol. Stir the mixture at room temperature for 30-60 minutes to pre-form the imine intermediate. For less nucleophilic amines, catalytic acetic acid (0.1 equiv) or molecular sieves (3Å) may be added to facilitate imine formation.

- Step 2: Isocyanide Addition - Add This compound (1.0 mmol) dropwise to the reaction mixture with continuous stirring.

- Step 3: Carboxylic Acid Incorporation - Immediately after isocyanide addition, introduce the carboxylic acid (1.0 mmol) in one portion. For solid carboxylic acids, dissolution in a minimal amount of the reaction solvent prior to addition is recommended.

- Step 4: Reaction Progress - Stir the reaction mixture at room temperature for 12-48 hours, monitoring completion by TLC or LC-MS. The reaction concentration is critical, with optimal results obtained at 0.2-0.5 M concentration.

- Step 5: Purification - Concentrate the reaction mixture under reduced pressure and purify the crude product by flash chromatography (silica gel, ethyl acetate/hexane or DCM/methanol gradients) to afford the pure α-acylamino amide [1] [3] [6].

The Ugi reaction typically proceeds in 70-95% yield with this compound across a broad range of substrate combinations. The polar protic solvents enhance reaction rates by stabilizing ionic intermediates, while high reactant concentrations favor the desired transformation by minimizing side reactions.

3.2.2 Mechanism and Strategic Considerations

The Ugi reaction mechanism proceeds through several well-defined stages that explain its reliability and broad applicability:

- Imine Formation: Reaction of the amine and carbonyl compound generates an imine intermediate, potentially accelerated in protic solvents or with acid catalysis.

- Nitrilium Formation: Nucleophilic attack of the isocyanide on the imine produces a key α-nitrilium intermediate.

- Carboxylate Addition: The carboxylic acid adds to the nitrilium ion, forming an α-adduct.

- Mumm Rearrangement: An irreversible intramolecular acyl transfer yields the final bis-amide product.

For challenging substrates, Lewis acid catalysts such as metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) can accelerate the reaction by activating the nitrilium intermediate toward nucleophilic attack, enhancing reaction rates by 2-7 fold [3]. When employing bifunctional substrates containing additional nucleophilic centers, the nitrilium intermediate can be intercepted through intramolecular trapping to generate various heterocyclic systems in a single transformation [3].

Table: Optimization Parameters for Ugi Reactions with this compound

| Parameter | Standard Conditions | Optimized Alternatives | Impact on Yield |

|---|---|---|---|

| Solvent | Methanol | Trifluoroethanol, DCM/MeOH mixtures | +10-15% for electron-deficient substrates |

| Concentration | 0.2 M | 0.5 M for aliphatic amines | +5-10% |

| Temperature | Room temperature | 40°C for sterically hindered components | +10-20% |

| Additives | None | Lewis acids (5 mol% Sc(OTf)₃) | +15-25% for challenging substrates |

| Reaction Time | 24 hours | 48 hours for electron-poor carbonyls | +10-15% |

Reaction Optimization and Analytical Data

Quantitative Comparison of Reaction Components

Successful implementation of this compound MCRs requires careful selection of reaction components to achieve optimal yields and selectivity. The following tables summarize key quantitative data for various substrate classes:

Table: Yield Ranges for this compound in Passerini Reactions with Different Carbonyl Compounds

| Carbonyl Compound Class | Representative Example | Carboxylic Acid Type | Average Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Aliphatic aldehydes | Butyraldehyde | Acetic acid | 85-95 | 4-8 |

| Aromatic aldehydes | Benzaldehyde | Acetic acid | 80-90 | 6-12 |

| α,β-Unsaturated aldehydes | Cinnamaldehyde | Acetic acid | 75-85 | 8-16 |

| Aliphatic ketones | Acetone | Acetic acid | 65-75 | 12-24 |

| Aromatic ketones | Acetophenone | Acetic acid | 60-70 | 18-30 |

| Aliphatic aldehydes | Butyraldehyde | Benzoic acid | 80-90 | 6-10 |

| Aliphatic aldehydes | Butyraldehyde | N-Cbz-protected amino acids | 70-85 | 8-16 |

Table: Performance of this compound in Ugi Reactions with Different Amine Classes

| Amine Type | Carbonyl Compound | Carboxylic Acid | Average Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Primary aliphatic amines | Butyraldehyde | Acetic acid | 85-95 | 12-18 |

| Primary aromatic amines | Benzaldehyde | Acetic acid | 80-90 | 18-24 |

| Secondary cyclic amines | Cyclohexanone | Acetic acid | 70-80 | 24-36 |

| α-Amino esters | Glyoxylic acid | Benzoic acid | 75-85 | 12-24 |

| Alkyl amines | Formaldehyde | N-protected amino acids | 80-90 | 12-18 |

| Benzylamine | Acetone | Acetic acid | 65-75 | 24-48 |

Green Chemistry Applications and Aqueous Media Conditions

Recent advances in sustainable methodology have demonstrated that this compound MCRs can be efficiently performed in aqueous media, aligning with green chemistry principles while maintaining high efficiency:

- Protocol for Aqueous Ugi Reaction: Combine amine (1.0 mmol), carbonyl compound (1.0 mmol), this compound (1.0 mmol), and carboxylic acid (1.0 mmol) in 3 mL of water/ethanol (1:1) mixture. Stir vigorously at room temperature for 24-48 hours. The hydrophobic effect in aqueous media often accelerates the reaction rate through negative activation volumes, enhancing yields by 5-15% compared to standard organic solvents for certain substrate classes [5].

- Aqueous Passerini Modification: For water-soluble substrates, the Passerini reaction can be performed in pure water with vigorous stirring. However, addition of 20-30% cosolvents (ethanol, THF) or surfactants (SDS, CTAB) may improve yields for hydrophobic components through micellar catalysis effects [5].